molecular formula C11H9ClN2 B3064438 5-Chloro-6-phenylpyridin-2-amine CAS No. 106696-86-0

5-Chloro-6-phenylpyridin-2-amine

Cat. No. B3064438
CAS RN: 106696-86-0
M. Wt: 204.65 g/mol
InChI Key: FAWFKSZKPAWITQ-UHFFFAOYSA-N
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Description

5-Chloro-6-phenylpyridin-2-amine, commonly referred to as 5-CPPA, is a synthetic organic compound with a variety of applications in scientific research. It is a monoamine that is structurally similar to neurotransmitters and has been used in studies of the effects of monoamines on biological systems. 5-CPPA has been used as a research tool to study the effects of monoamines on neurotransmission, as well as their role in various physiological functions. It has also been used to investigate the role of monoamines in the development of various diseases, such as depression and anxiety.

Scientific Research Applications

5-CPPA has been used in a variety of scientific research applications. It has been used in studies of the effects of monoamines on neurotransmission and their role in various physiological functions. It has also been used to investigate the role of monoamines in the development of various diseases, such as depression and anxiety. 5-CPPA has also been used to study the effects of monoamines on the central nervous system, as well as the effects of monoamines on the immune system.

Mechanism of Action

5-CPPA acts as an agonist at monoamine receptors, such as serotonin, dopamine, and norepinephrine receptors. It binds to these receptors and activates them, leading to a variety of physiological effects. 5-CPPA also acts as an antagonist at several other receptor sites, including the muscarinic acetylcholine receptor and the histamine H1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPPA are diverse and depend on the dose and route of administration. At low doses, 5-CPPA has been shown to have antidepressant and anxiolytic effects. At higher doses, it has been shown to have stimulant and hallucinogenic effects. 5-CPPA has also been shown to increase the release of dopamine and norepinephrine, as well as to increase the activity of serotonin in the brain.

Advantages and Limitations for Lab Experiments

5-CPPA has several advantages for use in laboratory experiments. It is a readily available and inexpensive compound, and it can be synthesized in a relatively short amount of time. 5-CPPA is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 5-CPPA is that it is a non-selective monoamine receptor agonist, meaning that it can activate multiple receptor sites simultaneously, making it difficult to study the effects of specific monoamines.

Future Directions

There are several potential future directions for research using 5-CPPA. One potential direction is to further investigate the effects of 5-CPPA on various physiological functions and its potential therapeutic applications. Another potential direction is to study the effects of 5-CPPA on the development of various diseases, such as depression and anxiety. Additionally, further research could be done to investigate the effects of 5-CPPA on the immune system and its potential applications in immunotherapy. Finally, further research could be done to investigate the effects of 5-CPPA on the central nervous system and its potential applications in neurological disorders.

properties

IUPAC Name

5-chloro-6-phenylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWFKSZKPAWITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544706
Record name 5-Chloro-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106696-86-0
Record name 5-Chloro-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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